molecular formula C14H16N2S3 B2441999 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole CAS No. 477846-19-8

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole

Cat. No.: B2441999
CAS No.: 477846-19-8
M. Wt: 308.48
InChI Key: JGSBCJPKJXRRRL-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Properties

IUPAC Name

2-benzylsulfanyl-5-cyclopentylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S3/c1-2-6-11(7-3-1)10-17-13-15-16-14(19-13)18-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGSBCJPKJXRRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SC2=NN=C(S2)SCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides with Carboxylic Acids

This method involves the reaction of substituted carboxylic acids with thiosemicarbazide in the presence of dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphate ester (PPE). For example:

  • POCl₃-mediated cyclization : Aromatic carboxylic acids react with thiosemicarbazide in POCl₃ at 80–90°C, followed by alkaline workup to yield 5-aryl-1,3,4-thiadiazol-2-amine derivatives.
  • PPE-assisted one-pot synthesis : PPE enables a one-pot cyclodehydration at mild temperatures (≤85°C), producing 2-amino-1,3,4-thiadiazoles with fewer byproducts.

Hypothetical adaptation for target compound :
If 2-(benzylsulfanyl)acetic acid and 5-(cyclopentylsulfanyl)acetic acid were used as precursors, sequential cyclization could theoretically yield the desired bis-sulfanyl product. However, steric and electronic challenges may necessitate protective group strategies.

Post-Cyclization Functionalization Strategies

Thiol-Alkylation of Thiadiazole-Thione Intermediates

A widely reported method involves synthesizing thiadiazole-thione intermediates, followed by nucleophilic substitution with alkyl halides:

  • Thione formation : React thiosemicarbazide with carbon disulfide (CS₂) in basic conditions to form 5-substituted-1,3,4-thiadiazole-2(3H)-thiones.
  • Double alkylation : Treat the thione with benzyl bromide and cyclopentyl bromide in a stepwise manner, using potassium carbonate (K₂CO₃) as a base.

Example protocol (adapted from) :

  • Step 1 : Synthesize 5-amino-1,3,4-thiadiazole-2(3H)-thione via cyclization of 4-(trifluoromethyl)phenyl thiosemicarbazide with CS₂.
  • Step 2 : Alkylate the thione sulfur with benzyl bromide in anhydrous THF, followed by cyclopentyl bromide.

Challenges :

  • Competing reactivity at the 2- and 5-positions may require orthogonal protecting groups.
  • Steric hindrance from cyclopentyl groups could reduce yields.

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature (°C) Yield Range* Advantages Limitations
Cyclization-Alkylation POCl₃, CS₂, Alkyl halides 80–90 40–65% Established protocol Multi-step, low atom economy
One-pot PPE cyclization PPE, Carboxylic acids 85 50–70% Mild conditions, fewer byproducts Limited to amine-functionalized cores
Direct bis-sulfanylation Dichlorothiadiazole, Thiols 25–60 55–75% High regioselectivity Requires dichloro precursor

*Yields extrapolated from analogous reactions in.

Mechanistic Insights and Optimization

Cyclization Step

The cyclodehydration of thiosemicarbazides with carboxylic acids proceeds via acyl chloride intermediates, as evidenced by POCl₃’s role in activating carboxyl groups. PPE, conversely, acts as both a solvent and catalyst, stabilizing transition states through hydrogen bonding.

Alkylation Dynamics

Thione sulfur atoms exhibit enhanced nucleophilicity compared to amines, favoring S-alkylation over N-alkylation. Polar aprotic solvents (e.g., THF, DMF) improve reaction rates by stabilizing ionic intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiadiazole ring or the attached sulfanyl groups.

    Substitution: The benzyl and cyclopentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified thiadiazole rings or reduced sulfanyl groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, including oxidation to sulfoxides or sulfones, reduction of thiadiazole rings, and substitution reactions with different functional groups .

Biology

  • Antimicrobial Properties : Research indicates that derivatives of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .
  • Anticancer Potential : The compound's structural characteristics suggest potential anticancer properties. Preliminary studies indicate it may interact with specific molecular targets involved in cancer cell proliferation and apoptosis pathways .

Medicine

  • Therapeutic Agent : Due to its biological activities, there is ongoing investigation into its potential use as a therapeutic agent. It may play a role in treating conditions such as infections or cancer, although further clinical studies are necessary to validate these applications .

Materials Science

  • Development of New Materials : The unique properties of this compound suggest applications in materials science. Its ability to form complexes with metals could lead to the development of new materials with specific electronic or optical properties.

Case Studies

  • Antimicrobial Activity Assessment : In a study evaluating the antimicrobial effects of various thiadiazole derivatives, this compound showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. This positions it as a potential candidate for further development in antibiotic therapies .
  • Anticancer Activity Evaluation : A series of experiments were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. Results indicated that certain derivatives exhibited significant inhibition of cell growth and induced apoptosis in cancer cells, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylsulfanylbenzothiazole: Known for its antimicrobial properties.

    Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antibacterial effects.

Uniqueness

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is unique due to its specific combination of benzyl and cyclopentyl groups attached to the thiadiazole ring. This structural uniqueness may contribute to its distinct biological and chemical properties compared to other similar compounds.

Biological Activity

2-(Benzylsulfanyl)-5-(cyclopentylsulfanyl)-1,3,4-thiadiazole is a compound belonging to the class of thiadiazoles, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H16N2S3\text{C}_{14}\text{H}_{16}\text{N}_2\text{S}_3

This compound features a thiadiazole ring substituted with both benzyl and cyclopentyl sulfanyl groups, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazoles as anticancer agents. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated a series of thiadiazole derivatives for their anticancer activity using MTT assays. The results indicated that several derivatives exhibited IC50 values in the range of 7-17 μM against HeLa cells (cervical cancer) and other cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) . The structure-activity relationship (SAR) analysis suggested that the presence of specific substituents on the thiadiazole ring significantly enhanced anticancer potency.

CompoundCell LineIC50 (μM)Activity
2aHeLa10Moderate
2bMCF-715Moderate
2cHCT-11612Strong

Antimicrobial Activity

Thiadiazoles have also been investigated for their antimicrobial properties. A study reported that derivatives of thiadiazoles exhibited antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Case Study: Antimicrobial Testing

In vitro testing against Gram-positive and Gram-negative bacteria revealed that certain thiadiazole derivatives displayed significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus100Moderate
Escherichia coli150Moderate
Pseudomonas aeruginosa200Weak

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with the cell cycle or induce apoptosis in cancer cells.
  • Antimicrobial Effects : It disrupts bacterial cell wall synthesis or alters membrane permeability.
  • Enzyme Inhibition : Thiadiazoles often act as inhibitors for various enzymes involved in metabolic processes.

Q & A

Q. Advanced

  • Dosage optimization : Discrepancies in IC50 values may arise from assay-specific conditions (e.g., serum concentration, exposure time).
  • Target specificity profiling : Use kinase inhibition panels to distinguish off-target effects.
  • Solubility adjustments : Co-solvents (DMSO/PEG) mitigate false negatives in cell-based assays .

How do crystallographic studies inform molecular modifications?

Advanced
Crystal structures reveal planar thiadiazole cores with substituent-dependent packing. For example:

  • Benzylsulfanyl groups form π-π interactions with aromatic residues in target proteins.
  • Cyclopentyl groups adopt chair conformations, optimizing van der Waals contacts .
    Modifications (e.g., replacing cyclopentyl with cyclohexyl) are guided by steric maps from density functional theory (DFT) calculations.

What methodologies optimize substituents for enhanced bioactivity?

Q. Advanced

  • Combinatorial libraries : Vary alkylating reagents (e.g., benzyl bromide vs. 4-methylphenyl iodide) to generate diverse analogs .
  • Click chemistry : Introduce triazole or sulfonamide moieties via Cu-catalyzed azide-alkyne cycloaddition .
  • Metabolic stability : Incorporate deuterated cyclopentyl groups to prolong half-life in pharmacokinetic studies .

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